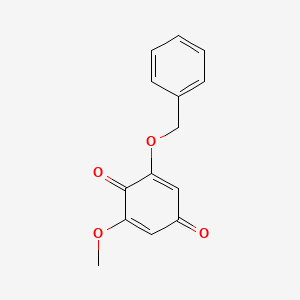
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety and a phenylhepta-diyn-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the coupling of 2-methoxynaphthalene with a suitable alkyne precursor under palladium-catalyzed conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like triethylamine (Et3N) at elevated temperatures . The resulting product is then subjected to further functionalization to introduce the phenyl and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds in the hepta-diyn chain can be reduced to form alkenes or alkanes.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as ketones, alkenes, and substituted naphthalenes.
Aplicaciones Científicas De Investigación
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)benzenesulfonamide
Uniqueness
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol is unique due to its combination of a methoxynaphthalene moiety and a phenylhepta-diyn-ol chain, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Número CAS |
917894-67-8 |
|---|---|
Fórmula molecular |
C24H20O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-(2-methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-ol |
InChI |
InChI=1S/C24H20O2/c1-26-24-18-15-20-12-6-8-14-22(20)23(24)17-16-21(25)13-7-5-11-19-9-3-2-4-10-19/h2-4,6,8-10,12,14-15,18,21,25H,7,13H2,1H3 |
Clave InChI |
HHWDHLWLOSCNDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C#CC(CCC#CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


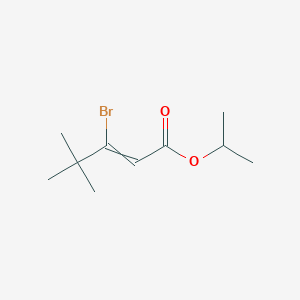
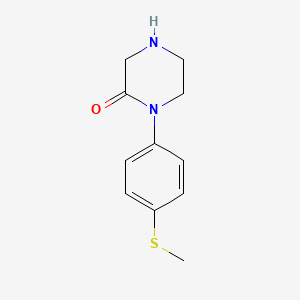
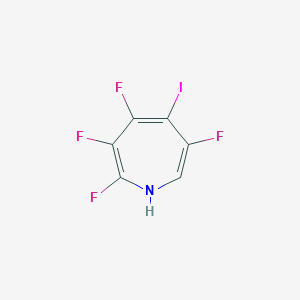
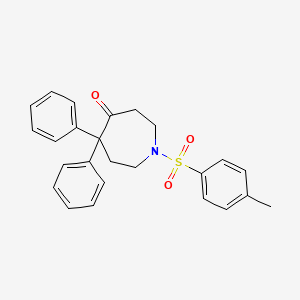
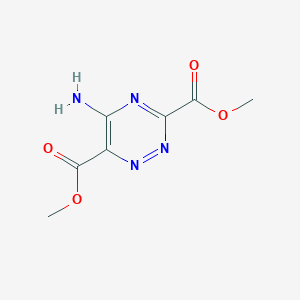
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
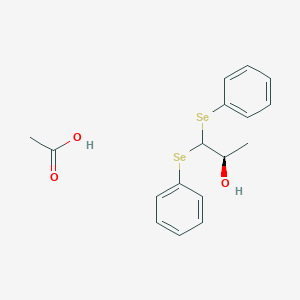
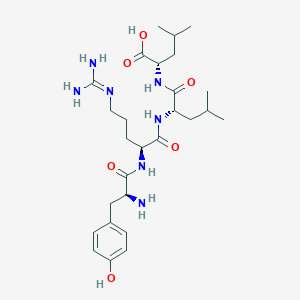
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
